molecular formula C23H24N4O7 B12709935 Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate CAS No. 80440-11-5

Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate

Cat. No.: B12709935
CAS No.: 80440-11-5
M. Wt: 468.5 g/mol
InChI Key: XGYNAGHRZHYTDZ-UHFFFAOYSA-N
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Description

Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple functional groups, including an azo group, a cyano group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:

    Formation of the Azo Compound: This step involves the diazotization of an aromatic amine followed by coupling with an appropriate phenol or aniline derivative.

    Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide salts.

    Formation of the Pyridine Ring: This step often involves cyclization reactions using suitable precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the azo group may undergo reduction to form amines, which can then interact with biological targets.

Comparison with Similar Compounds

Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate can be compared with other similar compounds, such as:

    Ethyl 5-[[4-[[2-(methoxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate: Similar structure but with a methoxy group instead of an allyloxy group.

    Ethyl 5-[[4-[[2-(ethoxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate: Similar structure but with an ethoxy group instead of an allyloxy group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional groups.

Properties

CAS No.

80440-11-5

Molecular Formula

C23H24N4O7

Molecular Weight

468.5 g/mol

IUPAC Name

2-prop-2-enoxyethyl 4-[[5-cyano-1-(2-ethoxy-2-oxoethyl)-6-hydroxy-4-methyl-2-oxopyridin-3-yl]diazenyl]benzoate

InChI

InChI=1S/C23H24N4O7/c1-4-10-32-11-12-34-23(31)16-6-8-17(9-7-16)25-26-20-15(3)18(13-24)21(29)27(22(20)30)14-19(28)33-5-2/h4,6-9,29H,1,5,10-12,14H2,2-3H3

InChI Key

XGYNAGHRZHYTDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=C(C1=O)N=NC2=CC=C(C=C2)C(=O)OCCOCC=C)C)C#N)O

Origin of Product

United States

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